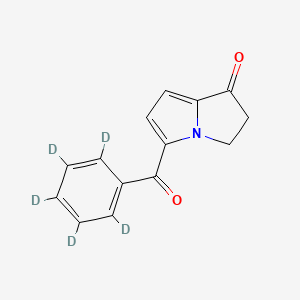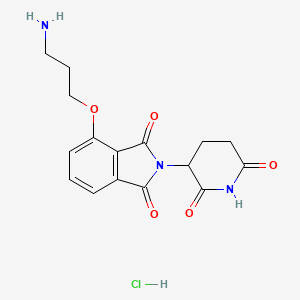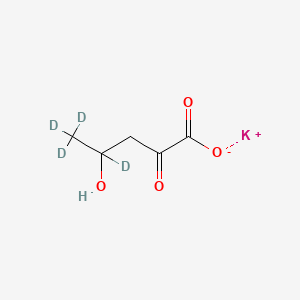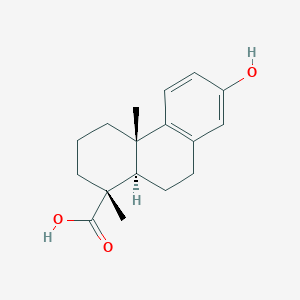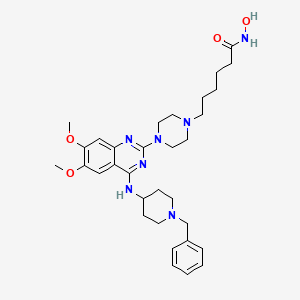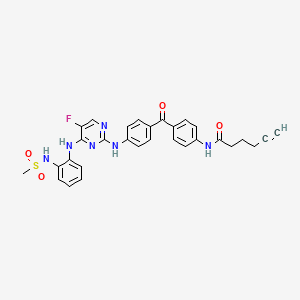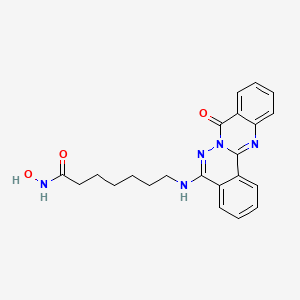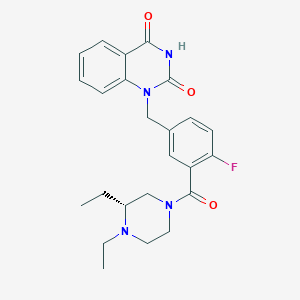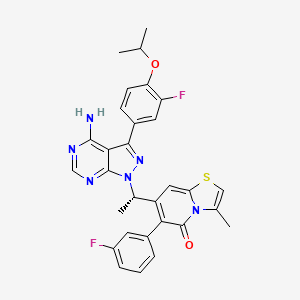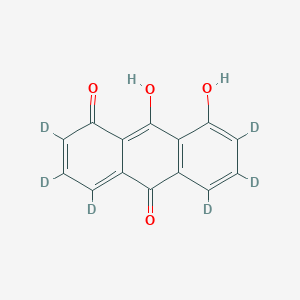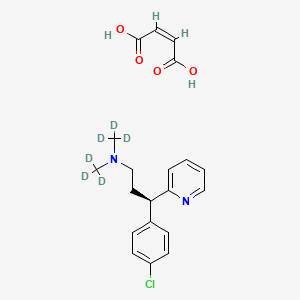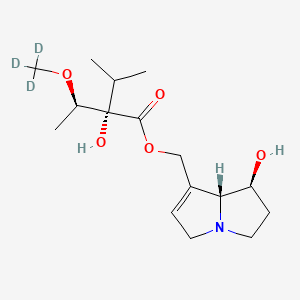
Alimemazine hemitartrate-d6 (L-Tartrate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alimemazine hemitartrate-d6 (L-Tartrate) is a deuterated form of Alimemazine hemitartrate, a phenothiazine derivative. This compound is commonly used as an antipruritic agent, which means it helps to relieve itching. It is also known for its antihistamine properties, making it effective in treating allergic reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Alimemazine hemitartrate-d6 (L-Tartrate) involves the deuteration of Alimemazine hemitartrate. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. The synthetic route typically involves the reaction of Alimemazine with deuterated reagents under controlled conditions to achieve the desired deuterated product .
Industrial Production Methods
Industrial production of Alimemazine hemitartrate-d6 (L-Tartrate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction control systems to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Alimemazine hemitartrate-d6 (L-Tartrate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Alimemazine hemitartrate-d6 (L-Tartrate) can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding reduced amines .
Wissenschaftliche Forschungsanwendungen
Alimemazine hemitartrate-d6 (L-Tartrate) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of deuterated compounds.
Biology: Employed in studies involving histamine receptors and their antagonists.
Medicine: Investigated for its potential therapeutic effects in treating allergic reactions and pruritus.
Industry: Utilized in the development of new antihistamine drugs and formulations
Wirkmechanismus
The mechanism of action of Alimemazine hemitartrate-d6 (L-Tartrate) involves its antagonistic effects on histamine receptors. By competing with histamine for binding at these receptors, it reduces the symptoms caused by histamine, such as itching and allergic reactions. The molecular targets include histamine receptors, and the pathways involved are related to the inhibition of histamine-induced responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Trifluoperazine: A phenothiazine derivative used as an antipsychotic.
Promethazine: A phenothiazine derivative with antihistamine and sedative properties.
Uniqueness
Alimemazine hemitartrate-d6 (L-Tartrate) is unique due to its deuterated form, which provides enhanced stability and allows for more precise analytical studies. Its primary use as an antipruritic and antihistamine agent also distinguishes it from other phenothiazine derivatives that are primarily used as antipsychotics .
Eigenschaften
Molekularformel |
C22H28N2O6S |
|---|---|
Molekulargewicht |
454.6 g/mol |
IUPAC-Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;2-methyl-3-phenothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C18H22N2S.C4H6O6/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20;5-1(3(7)8)2(6)4(9)10/h4-11,14H,12-13H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1/i2D3,3D3; |
InChI-Schlüssel |
ZEEPCWVFSHMOPI-DDFMCFHUSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(CC(C)CN1C2=CC=CC=C2SC3=CC=CC=C31)C([2H])([2H])[2H].[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


